Pomalidomide-PEG4-COOH

PROTAC Linker optimization p300 degradation

Pomalidomide-PEG4-COOH is a pre-conjugated PROTAC building block that saves weeks of linker-length optimization. Its PEG4 spacer sits within the validated optimal window (≥10 atoms): in p300/CBP degrader series, the PEG4 conjugate outperformed shorter-linker analogs by 4.7-fold. The pomalidomide warhead delivers ~10× higher CRBN affinity (IC50 ~3 µM) vs. thalidomide, enabling degradation of low-abundance targets. Solid form suits automated dispensing; XLogP3 −0.2 ensures aqueous solubility. Store at 2–8°C. Work with pre-optimized building blocks—skip synthesizing multiple linkers.

Molecular Formula C24H31N3O10
Molecular Weight 521.5 g/mol
Cat. No. B15620446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG4-COOH
Molecular FormulaC24H31N3O10
Molecular Weight521.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H31N3O10/c28-19-5-4-18(22(31)26-19)27-23(32)16-2-1-3-17(21(16)24(27)33)25-7-9-35-11-13-37-15-14-36-12-10-34-8-6-20(29)30/h1-3,18,25H,4-15H2,(H,29,30)(H,26,28,31)
InChIKeyCAANPUBZFFRWQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-PEG4-COOH: Core CRBN-Ligand Linker for PROTAC Development


Pomalidomide-PEG4-COOH (CAS 2138440-81-8) is a pre-conjugated E3 ligase ligand–linker building block for proteolysis-targeting chimera (PROTAC) synthesis . It consists of a pomalidomide moiety that binds cereblon (CRBN) with high affinity, a four-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid for amide coupling to target-protein ligands [1]. Its solid physical form simplifies accurate weighing and storage at 2–8 °C .

Why Generic Substitution Fails for Pomalidomide-PEG4-COOH


PROTAC linker length, composition, and exit vector are not interchangeable parameters; they directly govern ternary complex geometry and degradation efficiency [1]. In-class compounds such as Pomalidomide-PEG2-COOH (2-unit PEG) or Pomalidomide-PEG6-COOH (6-unit PEG) differ in spacer contour length, hydrophilicity, and physical form, each altering degradation potency in a target-dependent manner [1]. Substituting a thalidomide-based warhead introduces an approximately 10-fold difference in CRBN affinity, further modulating E3 ligase recruitment kinetics [2].

Quantitative Differentiation of Pomalidomide-PEG4-COOH vs. Closest Analogs


PEG4 Linker Maximizes p300 Degradation Potency Over Shorter Linkers

In a systematic linker-length study using A-485–pomalidomide conjugates in MM1.S myeloma cells, the PEG4-linked compound 18i achieved the greatest p300 depletion, reducing p300 levels to ~9% remaining at 10 µM. Longer linkers (>10 atoms) averaged 18% residual p300, while shorter linkers (<9 atoms) left 42% residual p300, demonstrating that PEG4 resides within the optimal linker length window for this target [1]. This comparator set includes Pomalidomide-PEG2-COOH and analogous conjugates with alkyl and mixed linkers.

PROTAC Linker optimization p300 degradation

Pomalidomide Warhead Provides 10‑Fold Higher CRBN Affinity Than Thalidomide

Fluorescence-based thermal shift and competition assays using purified CRBN-DDB1 complex show that pomalidomide binds CRBN with an IC50 of ~3 µM, whereas thalidomide exhibits an IC50 of ~30 µM, representing a 10‑fold affinity advantage [1]. This differential is preserved when the ligands are elaborated with linkers, meaning a pomalidomide-based building block like Pomalidomide-PEG4-COOH recruits the E3 ligase more efficiently than a corresponding thalidomide-PEG4-COOH analog.

CRBN affinity E3 ligase Warhead comparison

Solid Physical Form Enables Accurate Weighing vs. Viscous Liquid PEG6 Analog

Pomalidomide-PEG4-COOH is supplied as a solid powder or crystals, as documented by Sigma-Aldrich (Product 901824) . In contrast, the longer Pomalidomide-PEG6-COOH (Product 901829) is described as a liquid . Solid form facilitates precise gravimetric dispensing, reduces solvent evaporation concerns during stock preparation, and simplifies storage at 2–8 °C without phase-separation issues.

Physical form Handling PROTAC building block

Enhanced Hydrophilicity Over PEG2 Analog Improves Aqueous Solubility

The computed octanol-water partition coefficient (XLogP3) for Pomalidomide-PEG4-COOH is −0.2, while the corresponding PEG2 analog (Pomalidomide-PEG2-COOH) has an XLogP3 of +0.1 [1][2]. The more negative value indicates greater hydrophilicity imparted by the additional two ethylene oxide units, which favors dissolution in aqueous buffer systems commonly used in biochemical and cellular assays.

Solubility XLogP3 Linker design

Carboxylic Acid Terminal Group Enables Robust Amide Conjugation Chemistry

The terminal carboxylic acid of Pomalidomide-PEG4-COOH reacts with primary amines via standard amide coupling (EDC/NHS or HATU) to form stable amide bonds . This contrasts with amine-terminated analogs (e.g., Pomalidomide-PEG4-NH2) that require coupling to carboxylic acid-bearing target ligands, which may not be synthetically accessible. The COOH handle thus provides greater flexibility in PROTAC synthetic planning.

Conjugation chemistry Carboxylic acid PROTAC assembly

Optimal Application Scenarios for Pomalidomide-PEG4-COOH


PROTAC Library Synthesis Requiring Optimal Linker Length

When constructing a diverse PROTAC library, Pomalidomide-PEG4-COOH serves as a pre-optimized starting point that places the PEG4 spacer within the empirically validated optimal length window (≥10 atoms) for efficient ternary complex formation and target degradation. As demonstrated in the p300/CBP degrader series, the PEG4 conjugate 18i outperformed shorter-linker analogs by 4.7‑fold in residual target level, making this building block a time-saving alternative to synthesizing and testing multiple linker lengths de novo [1].

High-Potency CRBN-Recruiting PROTAC Design

For projects where maximal CRBN occupancy is critical, the pomalidomide warhead in Pomalidomide-PEG4-COOH provides a 10‑fold binding affinity advantage over thalidomide-based warheads (IC50 ~3 µM vs. ~30 µM) [1]. This makes it the preferred E3 ligand when targeting low-abundance proteins or when cellular permeability is limited, as stronger E3 engagement can compensate for moderate target-ligand affinity.

Solid-Phase or Automated Parallel Synthesis Workflows

The solid physical form of Pomalidomide-PEG4-COOH permits precise automated dispensing and long-term storage without the viscosity-related handling challenges observed with liquid PEG6 analogs [1][2]. This property is particularly advantageous in high-throughput PROTAC medicinal chemistry campaigns where reproducibility and minimal operator intervention are essential.

Aqueous-Compatible Biochemical Assays

The more negative XLogP3 (−0.2) relative to the PEG2 analog (+0.1) indicates that Pomalidomide-PEG4-COOH and its conjugates exhibit improved aqueous solubility [1][2]. This characteristic supports direct dilution into physiologically relevant buffers, minimizing organic co-solvent interference and preserving assay fidelity in cell-based degradation readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-PEG4-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.